molecular formula C24H13N3O7 B11068352 N-[5,6-di(furan-2-yl)furo[2,3-d]pyrimidin-4-yl]-N-(furan-2-ylcarbonyl)furan-2-carboxamide

N-[5,6-di(furan-2-yl)furo[2,3-d]pyrimidin-4-yl]-N-(furan-2-ylcarbonyl)furan-2-carboxamide

Cat. No.: B11068352
M. Wt: 455.4 g/mol
InChI Key: OYHNAPZBBMXPAM-UHFFFAOYSA-N
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Description

N-[5,6-DI(2-FURYL)FURO[2,3-D]PYRIMIDIN-4-YL]-N-(2-FUROYL)-2-FURAMIDE is a complex organic compound belonging to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5,6-DI(2-FURYL)FURO[2,3-D]PYRIMIDIN-4-YL]-N-(2-FUROYL)-2-FURAMIDE typically involves the condensation of 2-amino-4,5-di(2-furyl)furan-3-carbonitrile with various reagents. One common method includes the reaction with triethyl orthoacetate to form an ethoxyimine derivative, which is then further reacted with phenyl hydrazine, p-fluorobenzylamine, and sodium hydrogen sulfide to yield the desired furo[2,3-d]pyrimidine derivatives .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-[5,6-DI(2-FURYL)FURO[2,3-D]PYRIMIDIN-4-YL]-N-(2-FUROYL)-2-FURAMIDE undergoes various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions include various substituted furan and pyrimidine derivatives, which can have different functional groups attached depending on the reagents used.

Scientific Research Applications

N-[5,6-DI(2-FURYL)FURO[2,3-D]PYRIMIDIN-4-YL]-N-(2-FUROYL)-2-FURAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5,6-DI(2-FURYL)FURO[2,3-D]PYRIMIDIN-4-YL]-N-(2-FUROYL)-2-FURAMIDE involves its interaction with various molecular targets. It is believed to inhibit specific enzymes and pathways involved in cell proliferation, making it a potential candidate for cancer therapy . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5,6-DI(2-FURYL)FURO[2,3-D]PYRIMIDIN-4-YL]-N-(2-FUROYL)-2-FURAMIDE is unique due to its multiple furan rings, which enhance its electronic properties and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C24H13N3O7

Molecular Weight

455.4 g/mol

IUPAC Name

N-[5,6-bis(furan-2-yl)furo[2,3-d]pyrimidin-4-yl]-N-(furan-2-carbonyl)furan-2-carboxamide

InChI

InChI=1S/C24H13N3O7/c28-23(16-7-3-11-32-16)27(24(29)17-8-4-12-33-17)21-19-18(14-5-1-9-30-14)20(15-6-2-10-31-15)34-22(19)26-13-25-21/h1-13H

InChI Key

OYHNAPZBBMXPAM-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=C(OC3=NC=NC(=C23)N(C(=O)C4=CC=CO4)C(=O)C5=CC=CO5)C6=CC=CO6

Origin of Product

United States

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